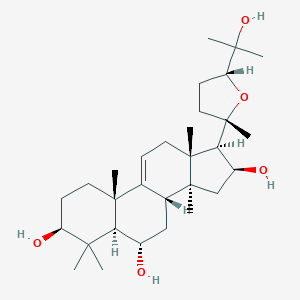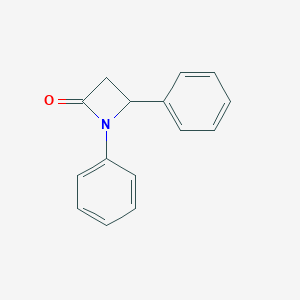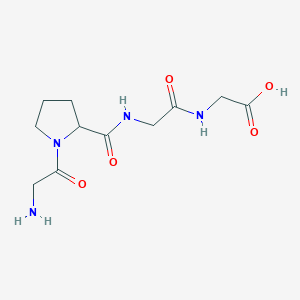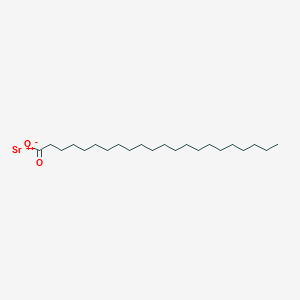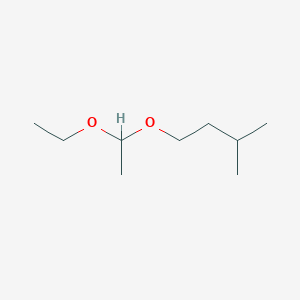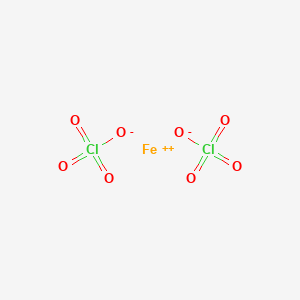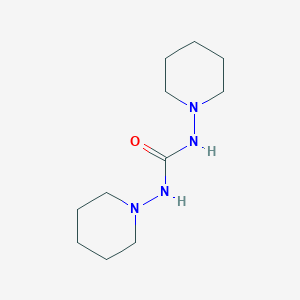
1,3-Dipiperidinourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
作用機序
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that 1,3-Dipiperidinourea exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
1,3-Dipiperidinourea has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-Dipiperidinourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,3-Dipiperidinourea has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
実験室実験の利点と制限
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. 1,3-Dipiperidinourea can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, 1,3-Dipiperidinourea has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using 1,3-Dipiperidinourea in lab experiments. For example, the synthesis of 1,3-Dipiperidinourea can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of 1,3-Dipiperidinourea is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on 1,3-Dipiperidinourea. Researchers could explore the use of 1,3-Dipiperidinourea as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of 1,3-Dipiperidinourea. Researchers could investigate the targets of 1,3-Dipiperidinourea in the body and the cellular processes that are modulated by 1,3-Dipiperidinourea. This could lead to a better understanding of the biological effects of 1,3-Dipiperidinourea and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, 1,3-Dipiperidinourea is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 1,3-Dipiperidinourea could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
合成法
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
科学的研究の応用
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 1,3-Dipiperidinourea has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
特性
CAS番号 |
14631-68-6 |
|---|---|
製品名 |
1,3-Dipiperidinourea |
分子式 |
C11H22N4O |
分子量 |
226.32 g/mol |
IUPAC名 |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
InChIキー |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
正規SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
その他のCAS番号 |
14631-68-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



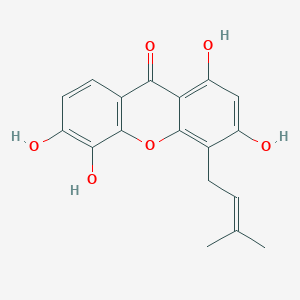
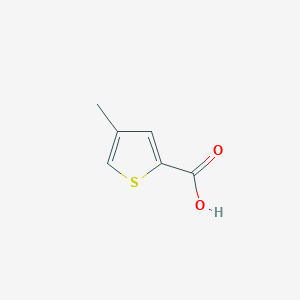
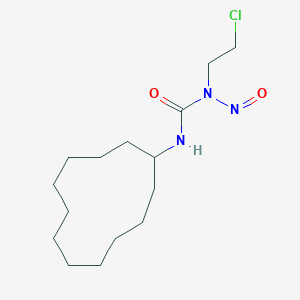

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

